

# Technical Guide: Sarcosine-d5 Hydrochloride in Bioanalytical Workflows

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *n*-Methyl-d3-glycine-2,2-d2 hcl

Cat. No.: B12418536

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## Abstract

Sarcosine (N-methylglycine) has emerged as a significant metabolic biomarker in prostate cancer progression and glycine transporter type 1 (GlyT1) modulation for schizophrenia therapeutics. Precise quantification of sarcosine in complex biological matrices (plasma, urine, tissue) requires robust internal standards to compensate for matrix effects and ionization variability. Sarcosine-d5 hydrochloride—the fully carbon-deuterated isotopolog—offers superior performance over partially labeled analogs (e.g., d3) by maximizing mass shift separation, thereby eliminating isotopic overlap with the native analyte's M+2/M+3 natural abundance envelope. This guide provides authoritative chemical data, handling protocols, and a validated LC-MS/MS workflow for researchers.

## Part 1: Chemical Identity & Specifications[1][2][3]

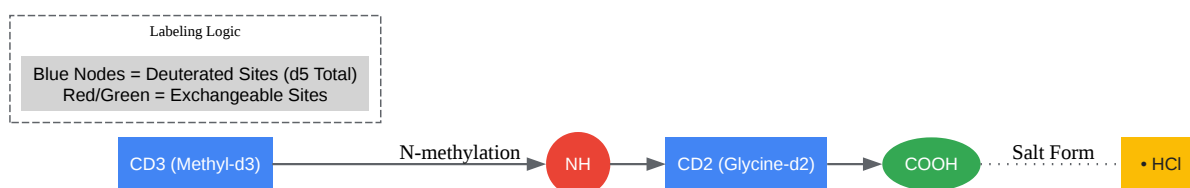
### Core Identifiers

The following specifications define the research-grade material typically required for GLP/GMP bioanalysis.

Parameter	Specification
Chemical Name	Sarcosine-d5 hydrochloride
Systematic Name	N-(Methyl-d3)glycine-2,2-d2 hydrochloride
CAS Number	1219794-62-3 (Specific to d5-HCl salt)
Alternative CAS	347840-04-4 (Often refers to Sarcosine-d3 HCl; verify specific labeling)
Chemical Formula	C <sub>3</sub> H <sub>2</sub> D <sub>5</sub> NO <sub>2</sub> · HCl
Molecular Weight	130.58 g/mol (Salt) / 94.13 g/mol (Free Base)
Exact Mass	94.0787 (Free Base Cation)
Appearance	White to off-white hygroscopic crystalline solid
Solubility	Water (>50 mg/mL), Methanol; Insoluble in non-polar solvents
Isotopic Purity	≥ 98 atom % D

## Structural Visualization

The deuteration pattern of Sarcosine-d5 involves the replacement of all non-exchangeable carbon-bound hydrogens: three on the N-methyl group and two on the glycine backbone (α-carbon).



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Figure 1: Structural connectivity of Sarcosine-d5. Blue nodes indicate positions of stable deuterium labeling.

## Part 2: The Role of Isotopologs in Bioanalysis

### Why Sarcosine-d5?

While Sarcosine-d3 (N-methyl-d3) is commonly available, Sarcosine-d5 is the preferred internal standard (IS) for high-sensitivity assays for two mechanistic reasons:

- **Mass Shift Separation:** Native Sarcosine (MW 89) has natural isotopes at M+1 (90) and M+2 (91). Sarcosine-d3 (M+3) can suffer from minor "cross-talk" if the native concentration is extremely high. Sarcosine-d5 (M+5, m/z 95) shifts the IS signal completely out of the native isotopic envelope, improving the Lower Limit of Quantification (LLOQ).
- **Retention Time Stability:** Deuterium labeling can slightly alter retention time (RT) in Reverse Phase (RP) chromatography due to the "deuterium isotope effect" (slightly lower lipophilicity). In HILIC modes, this effect is minimized. Using d5 ensures that any RT shift is consistent and distinct, preventing co-elution with isobaric interferences like Alanine (which requires chromatographic resolution).

## Part 3: Validated Experimental Protocol (LC-MS/MS)

This protocol describes a HILIC-MS/MS method, which is superior to Reverse Phase for polar amino acids like Sarcosine.

### Reagent Preparation

- **Stock Solution (1 mg/mL):** Dissolve 1.31 mg Sarcosine-d5 HCl in 1.0 mL of 50:50 Methanol:Water. Store at -20°C (Stable for 6 months).
- **Working IS Solution (1 µg/mL):** Dilute Stock 1:1000 in Acetonitrile (ACN).

### Sample Extraction (Protein Precipitation)

- **Aliquot:** Transfer 50 µL of plasma/urine to a 1.5 mL tube.
- **Spike:** Add 10 µL of Working IS Solution (Sarcosine-d5).

- Precipitate: Add 200  $\mu$ L ice-cold Acetonitrile (containing 0.1% Formic Acid).
- Vortex/Spin: Vortex 30s; Centrifuge at 14,000 x g for 10 min at 4°C.
- Transfer: Move 150  $\mu$ L supernatant to an autosampler vial.

## LC-MS/MS Parameters

- Column: HILIC (e.g., Waters BEH Amide or Phenomenex Kinetex HILIC), 2.1 x 100 mm, 1.7  $\mu$ m.
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: 90% B to 50% B over 5 minutes.
- Flow Rate: 0.4 mL/min.

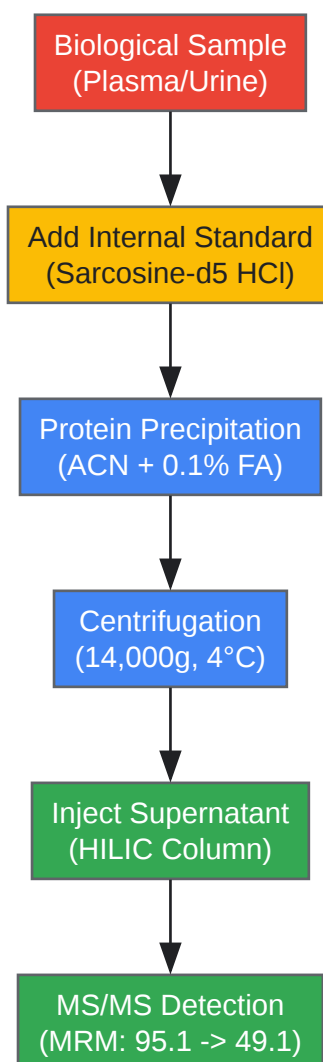
## MRM Transitions (Positive Mode ESI)

Compound	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Dwell (ms)
Sarcosine (Native)	90.1	44.1	15	50
Sarcosine-d5 (IS)	95.1	49.1	15	50
Alanine (Interference)	90.1	44.1	Chromatographic separation required	

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*Critical Note: Sarcosine and Alanine are isomers (same m/z 90). The mass spectrometer cannot distinguish them. You must verify chromatographic separation. Sarcosine typically elutes after Alanine on HILIC columns.*

## Workflow Diagram



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Figure 2: Step-by-step bioanalytical workflow for Sarcosine quantification.

## Part 4: Handling, Stability & Safety

### Stability Profile

- Solid State: Hygroscopic. Store in a desiccator at -20°C. Sarcosine HCl is prone to absorbing moisture, which alters the effective weighing mass. Always equilibrate to room temperature before weighing.
- Solution: Stable in acidic aqueous solution (pH < 3) for 24 hours at room temperature. Degrades slowly in alkaline conditions due to potential deamination or racemization (though Sarcosine is achiral, chemical integrity is the concern).

### Safety Precautions

- GHS Classification: Not classified as a dangerous substance, but treat as a potential irritant (Skin Irrit. 2, Eye Irrit. 2).
- PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
- Disposal: Dilute with water and dispose of via standard organic waste streams.

### References

- Sreekumar, A., et al. (2009). Metabolomic profiles delineate potential role for sarcosine in prostate cancer progression. Nature. Available at: [\[Link\]](#)
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1088, Sarcosine. Available at: [\[Link\]](#)
- Jiang, Y., et al. (2010). A reproducible and high-throughput HPLC/MS method to separate sarcosine from  $\alpha$ - and  $\beta$ -alanine. Analytical Chemistry. [\[1\]](#)[\[2\]](#)[\[3\]](#) Available at: [\[Link\]](#)

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## Sources

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- [3. diva-portal.org \[diva-portal.org\]](#)
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